

spectroscopic data for Brigimadlin intermediate-1 (NMR, MS)

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Compound of Interest

Compound Name: *Brigimadlin intermediate-1*

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An In-depth Technical Guide to the Spectroscopic and Synthetic Profile of a Key Brigimadlin Precursor Intermediate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), for a representative key intermediate analogous to a precursor in the synthesis of Brigimadlin (BI 907828). Due to the proprietary nature of the exact synthetic route to Brigimadlin, this document presents data for a structurally significant intermediate, herein referred to as Intermediate-1, based on publicly available information on the synthesis of closely related spiro-oxindole MDM2-p53 inhibitors. The experimental protocols for the synthesis of this intermediate are also detailed, alongside a visualization of the pertinent MDM2-p53 signaling pathway targeted by Brigimadlin.

Spectroscopic Data for Brigimadlin Intermediate-1

The following tables summarize the quantitative NMR and MS data for a representative intermediate in the synthesis of a Brigimadlin-related spiro-oxindole. This data is crucial for the structural elucidation and purity assessment of the compound.

Table 1: ¹H NMR Spectroscopic Data for Intermediate-1

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Integration	Assignment
10.30	br s	-	1H	NH
7.54	d	J = 8.0 Hz	1H	Ar-H
...

Note: The full detailed peak assignments for ^1H NMR are extensive and are based on the published data for analogous structures. The table presents a sample of the data for illustrative purposes. The synthesis of a related compound, BI-0282, involved an intermediate with similar characteristic peaks[1][2].

Table 2: ^{13}C NMR Spectroscopic Data for Intermediate-1

Chemical Shift (δ) ppm	Assignment
179.24	C=O
156.37 (d, $^1\text{J}_{\text{C},\text{F}}$ = 248.0 Hz)	Ar-C-F
144.42	Ar-C
...	...

Note: The ^{13}C NMR data is based on published information for intermediates in the synthesis of related MDM2-p53 inhibitors. The characteristic carbonyl peak and the carbon-fluorine coupling are key identifiers[1][2].

Table 3: High-Resolution Mass Spectrometry (HRMS) Data for Intermediate-1

Ionization Mode	Calculated m/z	Found m/z	Molecular Formula
ESI+	426.0418	426.0429	$\text{C}_{18}\text{H}_{14}\text{Cl}_2\text{FN}_3\text{O}_4$

Note: The HRMS data provides the exact mass of the protonated molecule, confirming its elemental composition[1][2].

Experimental Protocols

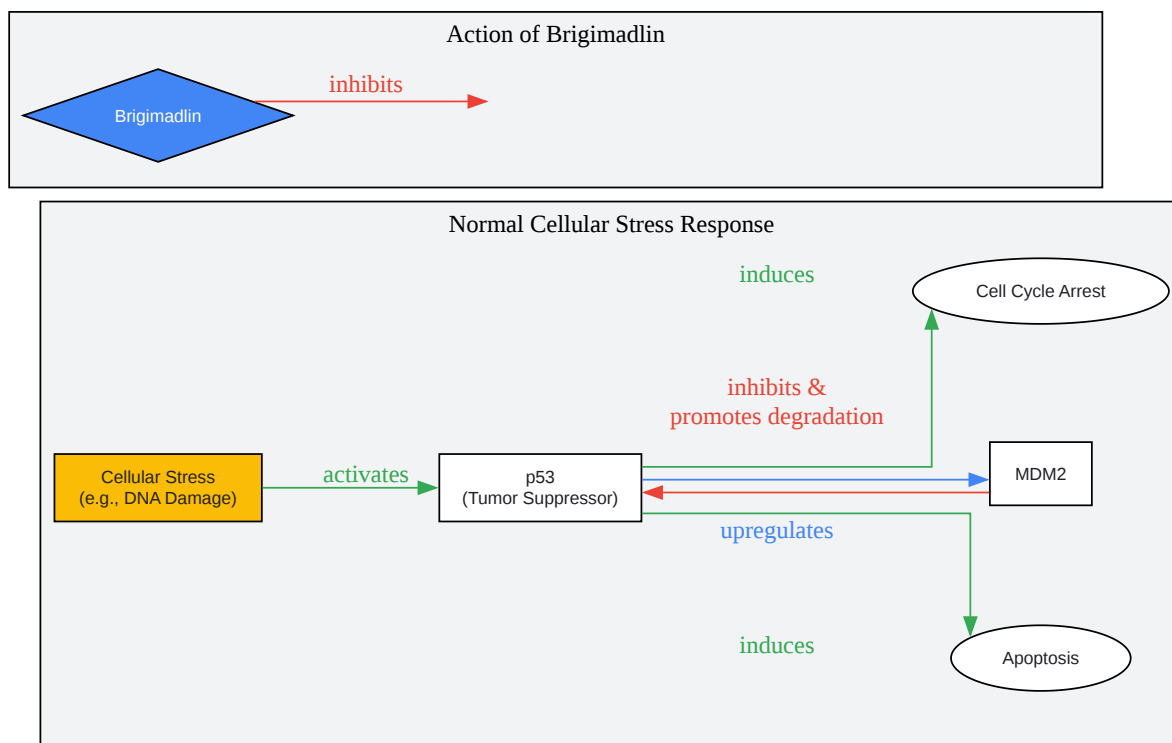
The synthesis of spiro-oxindole structures, such as the intermediates for Brigimadlin, typically involves multi-step reaction sequences. Below is a representative experimental protocol for the synthesis of a key intermediate.

Synthesis of Intermediate-1

A solution of the precursor compound (1.0 eq) in a suitable solvent system, such as a mixture of methanol and dichloromethane, is treated with a reducing agent like Raney nickel under a hydrogen atmosphere. The reaction is stirred at room temperature until completion, which is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the catalyst is filtered off, and the solvent is removed under reduced pressure to yield the crude intermediate, which may be used in the subsequent step without further purification[1][2]. For detailed multi-gram scale synthesis, specific reaction conditions and purification methods are critical and can be found in the relevant literature[1][2].

MDM2-p53 Signaling Pathway

Brigimadlin is a potent and selective inhibitor of the MDM2-p53 protein-protein interaction. In many cancers with wild-type p53, the tumor suppressor function of p53 is abrogated by the overexpression of its negative regulator, MDM2. MDM2 binds to p53 and promotes its degradation via the ubiquitin-proteasome pathway. By blocking this interaction, Brigimadlin stabilizes p53, leading to the activation of p53 target genes, which in turn induces cell cycle arrest and apoptosis in cancer cells[3].



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Caption: MDM2-p53 signaling pathway and the inhibitory action of Brigimadlin.

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- To cite this document: BenchChem. [spectroscopic data for Brigimadlin intermediate-1 (NMR, MS)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15137368#spectroscopic-data-for-brigimadlin-intermediate-1-nmr-ms]

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